![molecular formula C11H16FN5 B11748633 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11748633.png)
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylmethylamine with 2-fluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-5-ylmethylamine
- 2-fluoroethyl bromide
- 1-(difluoromethyl)-1H-pyrazol-5-ylmethylamine
Uniqueness
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique combination of a fluoroethyl group and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure and potential biological activities. With a molecular formula of C14H22FN5 and a molecular weight of approximately 279.36 g/mol, this compound has garnered interest for its possible applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation.
Structural Features
The compound features a complex structure with several functional groups that contribute to its chemical properties:
Property | Details |
---|---|
Molecular Formula | C14H22FN5 |
Molecular Weight | 279.36 g/mol |
IUPAC Name | This compound |
Structural Characteristics | Contains a fluoroethyl group and two pyrazole moieties |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Potential for inhibiting specific enzymes, which may have implications in treating diseases where enzyme activity is dysregulated.
- Receptor Binding : Interaction with various receptors, suggesting a role in modulating physiological responses.
Case Studies and Research Findings
Recent studies have highlighted the biological effects of pyrazole derivatives, including this compound. Notably, it has been explored for its anti-inflammatory and anticancer properties:
- Anti-inflammatory Activity : In vitro studies have shown that compounds with similar structures can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
- Mechanism of Action : The mechanism involves binding to specific receptor sites and modulating signaling pathways related to cell proliferation and survival.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:
Compound Name | Notable Differences | Potential Activities |
---|---|---|
1-(2-fluoroethyl)-N-[pyrazolylmethyl]-pyrazole | Lacks methyl substitution | Limited receptor interaction |
3-{[1-(2-fluoroethyl)-4-methylpyrazolyl]amino}methylphenol | Contains a phenolic group | Enhanced anti-inflammatory effects |
5-Methyl-N-(3-methylpyrazolyl)methanamine | Different substitution pattern | Varies in enzyme inhibition efficacy |
Properties
Molecular Formula |
C11H16FN5 |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-11(8-17(15-9)6-4-12)13-7-10-3-5-14-16(10)2/h3,5,8,13H,4,6-7H2,1-2H3 |
InChI Key |
QCVQQIIDDCYLTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=NN2C)CCF |
Origin of Product |
United States |
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